1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Novel Heterocyclic Compounds Synthesis
Research has been dedicated to synthesizing novel heterocyclic compounds that contain the pyrazolopyridine moiety, showing potential for improved biological activities. For example, the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds involving pyranopyridine and related compounds has been explored, highlighting methods for creating compounds expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).
Chemical Functionalization
Studies have also focused on the functionalization reactions of related compounds, such as the conversion of 1H-pyrazole-3-carboxylic acid into different derivatives through reactions with diamines, demonstrating a methodological approach to synthesize structurally diverse compounds (Yıldırım et al., 2005).
Biological Evaluation and Potential Applications
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial activity, showcasing potential in fighting against various bacterial and fungal strains. For instance, a study described the synthesis and antimicrobial evaluation of new 3-Hydroxy-6-methyl-4-oxo-4H -pyran-2- carboxamide derivatives, indicating their potential in treating infections (Aytemi̇r et al., 2003).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has also been conducted, aiming to develop new anticancer and anti-5-lipoxygenase agents. This includes the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibitory effects, revealing significant biological activities (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
1-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-6-3-4-10(15(18)21)14(20)16-8-12-11-9-22-7-5-13(11)19(2)17-12/h3-4,6H,5,7-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVCRLRKYQNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN(C3=C2COCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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